REACTION_CXSMILES
|
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)[OH:6])O.[CH3:13][OH:14].S(=O)(=O)(O)[OH:16]>O>[OH:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][C:11](=[O:12])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6].[C:11]([OH:12])(=[O:16])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
glucosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
glucosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. until all solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The admixture obtained
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in about 4 hours
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
After the dissolution
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
The solution obtained which
|
Type
|
CUSTOM
|
Details
|
was passed through a plug flow reactor
|
Type
|
TEMPERATURE
|
Details
|
that was heated at different temperatures
|
Type
|
CUSTOM
|
Details
|
varying from 200 to 220° C
|
Type
|
CUSTOM
|
Details
|
was set at 2, 4 or 8 minutes
|
Duration
|
8 min
|
Type
|
TEMPERATURE
|
Details
|
The pressure in the reactor was maintained at 65 bar
|
Type
|
CUSTOM
|
Details
|
After having obtained a steady state condition in the reactor the product stream
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=C(C=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)[OH:6])O.[CH3:13][OH:14].S(=O)(=O)(O)[OH:16]>O>[OH:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][C:11](=[O:12])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6].[C:11]([OH:12])(=[O:16])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
glucosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
glucosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. until all solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The admixture obtained
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in about 4 hours
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
After the dissolution
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
The solution obtained which
|
Type
|
CUSTOM
|
Details
|
was passed through a plug flow reactor
|
Type
|
TEMPERATURE
|
Details
|
that was heated at different temperatures
|
Type
|
CUSTOM
|
Details
|
varying from 200 to 220° C
|
Type
|
CUSTOM
|
Details
|
was set at 2, 4 or 8 minutes
|
Duration
|
8 min
|
Type
|
TEMPERATURE
|
Details
|
The pressure in the reactor was maintained at 65 bar
|
Type
|
CUSTOM
|
Details
|
After having obtained a steady state condition in the reactor the product stream
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=C(C=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)[OH:6])O.[CH3:13][OH:14].S(=O)(=O)(O)[OH:16]>O>[OH:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][C:11](=[O:12])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6].[C:11]([OH:12])(=[O:16])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
glucosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
glucosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. until all solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The admixture obtained
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in about 4 hours
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
After the dissolution
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
The solution obtained which
|
Type
|
CUSTOM
|
Details
|
was passed through a plug flow reactor
|
Type
|
TEMPERATURE
|
Details
|
that was heated at different temperatures
|
Type
|
CUSTOM
|
Details
|
varying from 200 to 220° C
|
Type
|
CUSTOM
|
Details
|
was set at 2, 4 or 8 minutes
|
Duration
|
8 min
|
Type
|
TEMPERATURE
|
Details
|
The pressure in the reactor was maintained at 65 bar
|
Type
|
CUSTOM
|
Details
|
After having obtained a steady state condition in the reactor the product stream
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=C(C=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |